molecular formula C8H14ClNO3 B2728286 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride CAS No. 2378501-28-9

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride

Cat. No.: B2728286
CAS No.: 2378501-28-9
M. Wt: 207.65
InChI Key: GKQUIDSXTLPNOT-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2. It is a bicyclic compound featuring a unique oxabicyclo[2.2.1]heptane structure, which is a privileged scaffold in medicinal chemistry due to its rigidity and defined three-dimensional shape .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organocatalysis and enantioselective synthesis are likely employed to ensure high yield and purity, which are critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the bicyclic core.

    Reduction: Typically used to reduce any double bonds or carbonyl groups present.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQUIDSXTLPNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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